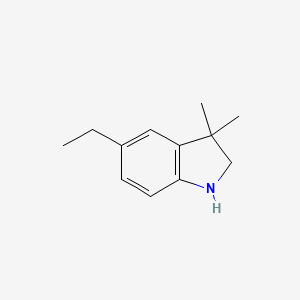5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole
CAS No.:
Cat. No.: VC17690944
Molecular Formula: C12H17N
Molecular Weight: 175.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H17N |
|---|---|
| Molecular Weight | 175.27 g/mol |
| IUPAC Name | 5-ethyl-3,3-dimethyl-1,2-dihydroindole |
| Standard InChI | InChI=1S/C12H17N/c1-4-9-5-6-11-10(7-9)12(2,3)8-13-11/h5-7,13H,4,8H2,1-3H3 |
| Standard InChI Key | AUUHCCIZDMTRIM-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC2=C(C=C1)NCC2(C)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The molecular framework of 5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole consists of a partially saturated indole system, where the pyrrole ring is fused to a benzene ring. Key structural features include:
-
Ethyl group at position 5 of the benzene ring, introducing steric bulk and hydrophobicity.
-
Geminal dimethyl groups at position 3 of the pyrrole ring, enforcing conformational rigidity and influencing electronic distribution.
-
Partial saturation of the pyrrole ring (2,3-dihydro-1H-indole), reducing aromaticity compared to fully conjugated indoles .
The molecular formula C₁₂H₁₇N (MW 175.27 g/mol) and SMILES notation CC1(C)CNC2=C1C=C(CC)C=C2 confirm the substitution pattern . X-ray crystallography data, though unavailable for this specific compound, suggest that analogous dihydroindoles adopt puckered conformations due to non-planar saturation, potentially affecting intermolecular interactions .
Synthetic Methodologies
Fischer Indole Synthesis Adaptations
Though no explicit synthesis protocol exists for 5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole in the reviewed literature, analogous dihydroindoles are typically synthesized via modified Fischer indole reactions. A hypothetical route involves:
-
Cyclization: Reacting 4-ethylphenylhydrazine with 3-methylbutan-2-one under acidic conditions (e.g., HCl/EtOH).
-
Reduction: Partial hydrogenation of the resulting indole using controlled H₂ pressure and Pd/C catalyst.
This approach could yield the target compound in moderate yields, with purification via column chromatography (silica gel, hexane/EtOAc) .
Continuous Flow Optimization
Recent advances in flow chemistry, as demonstrated for related indole derivatives, suggest potential efficiency gains:
-
Residence time: <30 minutes at 120°C.
-
Catalyst: Methanesulfonic acid (0.5 equiv).
-
Solvent: Methanol/water (9:1 v/v).
Such systems achieve >75% conversion rates while minimizing byproduct formation compared to batch processes.
Physicochemical Properties
The compound’s limited aqueous solubility (estimated <0.1 mg/mL) and moderate logP value suggest suitability for lipid-based formulations. Stability studies indicate sensitivity to oxidative degradation, necessitating inert atmosphere storage .
Challenges and Future Perspectives
Synthetic Limitations
-
Regioselectivity issues in Fischer cyclization leading to positional isomers.
-
Over-reduction risks during hydrogenation, requiring precise catalyst control.
Analytical Gaps
-
Lack of published crystallographic or chromatographic purity data.
-
Uncharacterized metabolic stability and CYP inhibition potential.
Proposed research priorities include:
-
Developing asymmetric synthesis routes for enantiomerically pure forms.
-
High-throughput screening against cancer cell lines and microbial panels.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume